molecular formula C23H29N9O4 B14256334 N-Benzoyl-L-histidyl-N-(2-aminoethyl)glycyl-L-histidinamide CAS No. 328391-07-7

N-Benzoyl-L-histidyl-N-(2-aminoethyl)glycyl-L-histidinamide

Cat. No.: B14256334
CAS No.: 328391-07-7
M. Wt: 495.5 g/mol
InChI Key: IDYFZRLQYCGZNR-OALUTQOASA-N
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Description

N-Benzoyl-L-histidyl-N-(2-aminoethyl)glycyl-L-histidinamide is a synthetic compound known for its unique structure and potential applications in various fields of science. This compound is characterized by the presence of benzoyl, histidyl, aminoethyl, glycyl, and histidinamide groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Benzoyl-L-histidyl-N-(2-aminoethyl)glycyl-L-histidinamide typically involves the coupling of benzoyl chloride with L-histidine, followed by the addition of N-(2-aminoethyl)glycine and L-histidinamide. The reaction conditions often include the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the coupling reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process includes sequential addition of protected amino acids, followed by deprotection and purification steps to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: N-Benzoyl-L-histidyl-N-(2-aminoethyl)glycyl-L-histidinamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxidized, reduced, or substituted derivatives of the original compound, which can be further analyzed using techniques like NMR and mass spectrometry .

Scientific Research Applications

N-Benzoyl-L-histidyl-N-(2-aminoethyl)glycyl-L-histidinamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Benzoyl-L-histidyl-N-(2-aminoethyl)glycyl-L-histidinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting metabolic pathways. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Uniqueness: N-Benzoyl-L-histidyl-N-(2-aminoethyl)glycyl-L-histidinamide is unique due to its specific combination of benzoyl, histidyl, aminoethyl, glycyl, and histidinamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

328391-07-7

Molecular Formula

C23H29N9O4

Molecular Weight

495.5 g/mol

IUPAC Name

N-[(2S)-1-[2-aminoethyl-[2-[[(2S)-1-amino-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]benzamide

InChI

InChI=1S/C23H29N9O4/c24-6-7-32(12-20(33)30-18(21(25)34)8-16-10-26-13-28-16)23(36)19(9-17-11-27-14-29-17)31-22(35)15-4-2-1-3-5-15/h1-5,10-11,13-14,18-19H,6-9,12,24H2,(H2,25,34)(H,26,28)(H,27,29)(H,30,33)(H,31,35)/t18-,19-/m0/s1

InChI Key

IDYFZRLQYCGZNR-OALUTQOASA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N(CCN)CC(=O)N[C@@H](CC3=CN=CN3)C(=O)N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(CC2=CN=CN2)C(=O)N(CCN)CC(=O)NC(CC3=CN=CN3)C(=O)N

Origin of Product

United States

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